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Introduction
Tautomycetin, a natural product isolated from Streptomyces griseochromogenes, is a potent

and highly selective inhibitor of protein phosphatase 1 (PP1).[1] Its unique structural features,

including a linear polyketide chain and a reactive maleic anhydride moiety, are crucial for its

biological activity.[1] This technical guide provides an in-depth analysis of the chemical

structure and stereochemistry of Tautomycetin, supplemented with key quantitative data,

experimental methodologies, and visual diagrams to facilitate a comprehensive understanding

for researchers in drug discovery and development.

Chemical Structure and Stereochemistry
Tautomycetin is a complex polyketide with a defined stereochemical architecture. Its

systematic IUPAC name is (3​R,4​R,5​R,8​S,9​S,12​R)-12-{(2​S,3​S,6​R,8​S,9​R)-3,9-dimethyl-8-[(3​

S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl}-5,9-dihydroxy-4-methoxy-2,8-

dimethyl-7-oxotridecan-3-yl (3​R)-3-hydroxy-3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-

yl)propanoate.[1] The molecule possesses multiple chiral centers, the specific configurations of

which are essential for its high-affinity and selective binding to PP1.

The core structure consists of a long aliphatic chain with several hydroxyl and methyl

substitutions, terminating in a reactive dialkylmaleic anhydride group. This anhydride is a key

pharmacophore, responsible for the covalent interaction with the target protein.[1]
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Physicochemical Properties
Property Value Reference

Molecular Formula C₃₃H₅₀O₁₀ [1]

Molar Mass 606.75 g/mol [1]

CAS Number 119757-73-2 [1]

Appearance Colorless liquid or powder [2]

Solubility Soluble in DMSO [2]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete, assigned 1H and 13C NMR data table for Tautomycetin is not readily available in

the public domain. Structural elucidation and confirmation have been historically achieved

through a combination of spectroscopic techniques, including NMR, mass spectrometry, and X-

ray crystallography of the protein-ligand complex. For researchers requiring detailed NMR

assignments, it is recommended to consult specialized chemical databases or perform de novo

spectral analysis.

X-ray Crystallography
The crystal structure of Tautomycetin in complex with its biological target, protein phosphatase

1 (PP1), has been elucidated, providing critical insights into its mechanism of action.

Parameter Value Reference

PDB ID 6ALZ [3]

Resolution 2.3 Å [3]

Space Group P2₁2₁2₁ [3]

Unit Cell Dimensions (a, b, c) 61.76 Å, 78.52 Å, 130.76 Å [3]

Biological Activity
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Tautomycetin is a highly potent and selective inhibitor of protein phosphatase 1. Its inhibitory

activity has been quantified against various phosphatases, highlighting its specificity for PP1.

Target IC₅₀ (nM) Reference

Protein Phosphatase 1 (PP1) 1.6 [4]

Protein Phosphatase 2A

(PP2A)
62 [4]

Protein Phosphatase 4 (PP4) >1000 [3]

Protein Phosphatase 5 (PP5) >1000 [3]

SH2-containing phosphatase 2

(SHP2)
2900 [3]

Experimental Protocols
Determination of IC₅₀ for PP1 Inhibition (Colorimetric
Assay)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC₅₀) of Tautomycetin against PP1 using a colorimetric substrate like p-

nitrophenyl phosphate (pNPP).

Materials:

Purified recombinant PP1 enzyme

Tautomycetin stock solution (in DMSO)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)

p-Nitrophenyl phosphate (pNPP) substrate solution

Stop Solution (e.g., 1 M NaOH)

96-well microplate
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Microplate reader

Procedure:

Serial Dilution of Inhibitor: Prepare a series of dilutions of Tautomycetin in the assay buffer.

The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

Enzyme Preparation: Dilute the PP1 enzyme to a working concentration in the assay buffer.

The optimal concentration should be determined empirically to ensure a linear reaction rate.

Assay Setup: In a 96-well plate, add the following to each well:

Assay Buffer

Tautomycetin dilution (or DMSO for control)

PP1 enzyme solution

Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10-15 minutes to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring

the reaction remains in the linear range.

Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

Measurement: Read the absorbance at 405 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank (no enzyme) from all readings.

Calculate the percentage of inhibition for each Tautomycetin concentration relative to the

control (DMSO).
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Plot the percent inhibition against the logarithm of the Tautomycetin concentration and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships
Tautomycetin Biosynthesis Pathway
The biosynthesis of Tautomycetin in Streptomyces is a complex process involving type I

polyketide synthases (PKS) and a series of tailoring enzymes. The pathway starts with a primer

unit and involves sequential condensation of extender units, followed by reductive

modifications and cyclization to form the final product.
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Caption: Simplified workflow of Tautomycetin biosynthesis.

Mechanism of PP1 Inhibition by Tautomycetin
Tautomycetin exerts its inhibitory effect by binding to the catalytic subunit of PP1. The

interaction involves both non-covalent and covalent binding. The maleic anhydride moiety of

Tautomycetin forms a covalent adduct with a specific cysteine residue (Cys127) within the

active site of PP1, leading to irreversible inhibition.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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